1-(Isocyanomethyl)-3,5-dimethoxybenzene
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Overview
Description
1-(Isocyanomethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of an isocyanomethyl group attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isocyanomethyl)-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxybenzyl chloride with potassium cyanate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired isocyanomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanomethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Isocyanomethyl)-3,5-dimethoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Isocyanomethyl)-3,5-dimethoxybenzene involves its interaction with various molecular targets. The isocyanomethyl group can act as a nucleophile or electrophile, participating in diverse chemical reactions. The methoxy groups influence the compound’s reactivity and stability, affecting its interaction with enzymes and receptors in biological systems.
Comparison with Similar Compounds
- 1-(Isocyanomethyl)-4-methoxybenzene
- 1-(Isocyanomethyl)-2,4-dimethoxybenzene
- 1-(Isocyanomethyl)-3,4,5-trimethoxybenzene
Uniqueness: 1-(Isocyanomethyl)-3,5-dimethoxybenzene is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and potential applications. The presence of the isocyanomethyl group adds to its versatility in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(isocyanomethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H11NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,2-3H3 |
InChI Key |
MANAVEMLLMACAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C[N+]#[C-])OC |
Origin of Product |
United States |
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